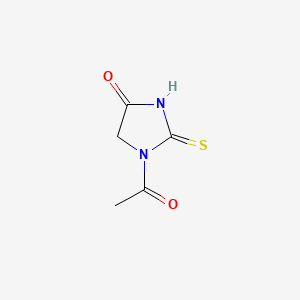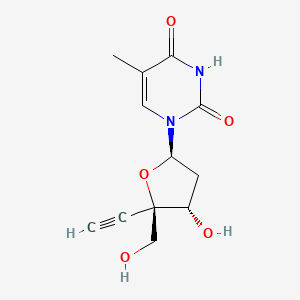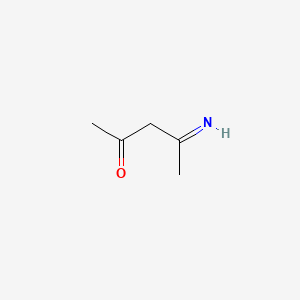
Oxidronate disodium
Übersicht
Beschreibung
Oxidronate disodium, also known as disodium methanehydroxydiphosphonate, is a compound with the molecular formula CH4Na2O7P2 . It has a molecular weight of 235.97 g/mol . It is also known by other synonyms such as disodium (hydroxymethylene)diphosphonate and sodium oxidronate .
Molecular Structure Analysis
The IUPAC name for Oxidronate disodium is disodium;hydroxy-[hydroxy-[hydroxy (oxido)phosphoryl]methyl]phosphinate . The InChI representation is InChI=1S/CH6O7P2.2Na/c2-1(9(3,4)5)10(6,7)8;;/h1-2H,(H2,3,4,5)(H2,6,7,8);;/q;2*+1/p-2 . The canonical SMILES representation is C(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] .
Physical And Chemical Properties Analysis
Oxidronate disodium has a high water solubility of 39.2 mg/mL . It has a strong acidic pKa of 0.75 . It has 7 hydrogen acceptor counts and 3 hydrogen donor counts . It has a polar surface area of 140.95 Å2 . It has no rings and follows the Rule of Five .
Wissenschaftliche Forschungsanwendungen
Skeletal Imaging in Nuclear Medicine
Oxidronate disodium is used as a skeletal imaging agent in nuclear medicine. It is particularly effective in delineating areas of abnormal osteogenesis, which are common in conditions such as metastatic bone disease, Paget’s disease, arthritic disease, osteomyelitis, and fractures .
Detection of Metastatic Bone Disease
In the detection of metastatic bone disease, Oxidronate disodium is used in bone scintigraphy to identify the spread of cancer to the bones. This is especially prevalent in cancers such as breast, prostate, and lung cancers .
Radiopharmaceutical Applications
As a radiopharmaceutical, Oxidronate disodium is used for bone scintigraphic imaging in both oncology and non-oncology indications. It remains a first-line imaging agent due to its effectiveness .
Theranostic Applications
The growing interest in theranostic molecules has led to the use of Oxidronate disodium in this field. Bifunctional bisphosphonates bearing a chelating moiety capable of complexing with radiometals are being explored for their potential in theranostics .
Personalized Tumor Models
Research into tumor heterogeneity and precision medicine has highlighted the potential application of Oxidronate disodium in creating personalized tumor models that capture individual patient tumor heterogeneity .
Drug Delivery Systems
Oxidronate disodium may have potential applications in drug delivery systems, particularly those activated by radiation in cancer treatment protocols .
Eigenschaften
IUPAC Name |
disodium;hydroxy-[hydroxy-[hydroxy(oxido)phosphoryl]methyl]phosphinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6O7P2.2Na/c2-1(9(3,4)5)10(6,7)8;;/h1-2H,(H2,3,4,5)(H2,6,7,8);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKZUCSEWNITRU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4Na2O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15468-10-7 (Parent) | |
| Record name | Oxidronic acid sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014255619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80931520 | |
| Record name | Disodium (hydroxymethylene)diphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80931520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxidronate disodium | |
CAS RN |
14255-61-9 | |
| Record name | Oxidronic acid sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014255619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium (hydroxymethylene)diphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80931520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXIDRONATE DISODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H852YK87WP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















